Benzo[b]benzofuran-4-carboxamide, N-[2-(2-furanyl)ethyl]-
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Overview
Description
N-[2-(2-furyl)ethyl]dibenzo[b,d]furan-4-carboxamide is a complex organic compound that features a dibenzo[b,d]furan core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-furyl)ethyl]dibenzo[b,d]furan-4-carboxamide typically involves the following steps:
Formation of the dibenzo[b,d]furan core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the carboxamide group: This step involves the reaction of the dibenzo[b,d]furan derivative with an amine, such as 2-(2-furyl)ethylamine, under suitable conditions to form the carboxamide linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-furyl)ethyl]dibenzo[b,d]furan-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.
Major Products
Oxidation: Furan derivatives with additional oxygen functionalities.
Reduction: Amine derivatives of the original compound.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of N-[2-(2-furyl)ethyl]dibenzo[b,d]furan-4-carboxamide involves its interaction with specific molecular targets. The compound’s structure allows it to interact with various biological pathways, potentially inhibiting or activating certain enzymes or receptors. The exact pathways and targets would depend on the specific application being investigated.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,d]furan: The parent compound, which lacks the carboxamide and furan substituents.
Dibenzo[b,d]thiophene: A sulfur analog of dibenzo[b,d]furan.
Furan derivatives: Compounds with similar furan rings but different substituents.
Uniqueness
N-[2-(2-furyl)ethyl]dibenzo[b,d]furan-4-carboxamide is unique due to its specific combination of a dibenzo[b,d]furan core with a carboxamide group and a furan substituent. This unique structure imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications .
Properties
Molecular Formula |
C19H15NO3 |
---|---|
Molecular Weight |
305.3 g/mol |
IUPAC Name |
N-[2-(furan-2-yl)ethyl]dibenzofuran-4-carboxamide |
InChI |
InChI=1S/C19H15NO3/c21-19(20-11-10-13-5-4-12-22-13)16-8-3-7-15-14-6-1-2-9-17(14)23-18(15)16/h1-9,12H,10-11H2,(H,20,21) |
InChI Key |
ZBGXCNWASFWMJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)C(=O)NCCC4=CC=CO4 |
Origin of Product |
United States |
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